N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a naphthalene core, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst like L-proline . Another approach involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent .
Industrial Production Methods
Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole or naphthalene rings .
Scientific Research Applications
N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and antimicrobial properties
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it has shown binding affinity to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The compound’s effects are mediated through these interactions, influencing neurotransmitter activity and potentially providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Known for its anticonvulsant activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial properties.
Benzothiazole derivatives: Broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
What sets N-[(1Z)-3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHYLBENZENE-1-SULFONAMIDE apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and potential therapeutic uses.
Properties
Molecular Formula |
C25H18N2O3S3 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C25H18N2O3S3/c1-2-16-11-13-17(14-12-16)33(29,30)27-21-15-23(24(28)19-8-4-3-7-18(19)21)32-25-26-20-9-5-6-10-22(20)31-25/h3-15H,2H2,1H3/b27-21- |
InChI Key |
PHSIZVVDRGZEDU-MEFGMAGPSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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